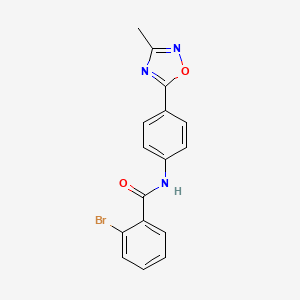![molecular formula C18H22N4O B7717978 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a crucial role in the innate immune response.
Wirkmechanismus
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves the selective inhibition of cGAS, an enzyme that catalyzes the synthesis of cyclic GMP-AMP (cGAMP) in response to cytosolic DNA. cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons. By inhibiting cGAS, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide reduces the production of type I interferons, which are known to play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been shown to have various biochemical and physiological effects. Its selective inhibition of cGAS has been shown to reduce the production of type I interferons, which are known to play a crucial role in the pathogenesis of autoimmune disorders and infectious diseases. Additionally, cGAS has been shown to be upregulated in various types of cancer, and its inhibition by N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been shown to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has several advantages for lab experiments. Its selective inhibition of cGAS makes it a valuable tool for studying the role of cGAS in various diseases. Additionally, its ability to induce apoptosis and inhibit tumor growth makes it a potential therapeutic agent for various types of cancer. However, there are also limitations to using N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments. Its selectivity for cGAS may not be absolute, and off-target effects may occur. Additionally, its potential therapeutic applications have yet to be fully explored, and further research is needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One potential direction is the development of more potent and selective cGAS inhibitors. Additionally, further research is needed to determine the efficacy and safety of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in various diseases, including autoimmune disorders and infectious diseases. Finally, the potential of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide as a therapeutic agent for various types of cancer should be further explored, including its potential in combination with other therapies.
Synthesemethoden
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process. The first step is the synthesis of 4-chloro-6-nitroquinoline, which is then reacted with isobutylamine to form 4-chloro-6-nitroquinoline-N-isobutylcarboxamide. This intermediate is then reduced to 4-amino-6-chloroquinoline-N-isobutylcarboxamide, which is further reacted with butyric anhydride to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Its ability to selectively inhibit cGAS has been shown to reduce the production of type I interferons, which are known to play a crucial role in the pathogenesis of autoimmune disorders and infectious diseases. Additionally, cGAS has been shown to be upregulated in various types of cancer, and its inhibition by N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been shown to induce apoptosis and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-7-16(23)20-17-14-10-13-8-5-6-9-15(13)19-18(14)22(21-17)11-12(2)3/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUXWKPTYQFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)